2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
The compound “2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one” is an organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many biological molecules. The molecule also has an ethenyl group attached to a phenyl ring, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of the ethenyl group could potentially introduce some geometric isomerism (cis/trans or E/Z isomerism) into the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the functional groups it contains. For example, the presence of the ethoxy and propoxy groups could potentially make this compound quite hydrophobic .Scientific Research Applications
Electronic Device Applications
Compounds containing nitroamine redox centers, similar to the nitro group and heterocyclic components in the queried compound, have been utilized in electronic devices. These molecules have demonstrated significant on-off ratios and negative differential resistance, properties valuable for molecular electronic devices (Chen et al., 1999). This suggests that the compound could potentially be explored for its electronic properties in molecular electronics.
Synthetic Chemistry
Alpha-nitro ketones, which share functional group similarities with the queried compound, serve as electrophiles and nucleophiles in synthesizing various organic molecules. These processes are pivotal in creating probes for nicotinic receptors, indicating the compound's potential role in synthesizing bioactive molecules or as a tool in biological studies (Nanjing Zhang et al., 2004).
Photophysical Characterization
Organotin compounds derived from Schiff bases, featuring nitro groups and other substituents similar to those in the compound of interest, have been studied for their application in organic light-emitting diodes (OLEDs). Their synthesis and photophysical properties suggest the potential of the compound for use in photophysical applications and the development of materials for OLEDs (García-López et al., 2014).
Electrochromic Properties
Compounds incorporating nitrospiropyran-substituted polyterthiophenes, which bear functional resemblance to the nitro and aromatic aspects of the query compound, exhibit multicolored electrochromic properties. This suggests potential applications in creating materials with variable optical properties controlled electrochemically or photochemically (Wagner et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-3-9-26-12-7-5-11(10-13(12)25-4-2)6-8-14-18-16(21)15(20(23)24)17(22)19-14/h5-8,10H,3-4,9H2,1-2H3,(H2,18,19,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSAJVQBRWRKDO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(3-ethoxy-4-propoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one |
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